![molecular formula C17H18N4O8S2 B11620833 1,3-Bis[(4-methyl-3-nitrophenyl)sulfonyl]imidazolidine](/img/structure/B11620833.png)
1,3-Bis[(4-methyl-3-nitrophenyl)sulfonyl]imidazolidine
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Overview
Description
1,3-Bis[(4-methyl-3-nitrophenyl)sulfonyl]imidazolidine is a complex organic compound characterized by its unique structure, which includes two sulfonyl groups attached to an imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(4-methyl-3-nitrophenyl)sulfonyl]imidazolidine typically involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with imidazolidine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonyl-imidazolidine bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[(4-methyl-3-nitrophenyl)sulfonyl]imidazolidine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amine derivatives, while substitution reactions can produce various sulfonyl-substituted imidazolidine derivatives .
Scientific Research Applications
1,3-Bis[(4-methyl-3-nitrophenyl)sulfonyl]imidazolidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,3-Bis[(4-methyl-3-nitrophenyl)sulfonyl]imidazolidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The nitro groups may also play a role in the compound’s biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis[(4-methylphenyl)sulfonyl]imidazolidine
- 1,3-Bis[(4-nitrophenyl)sulfonyl]imidazolidine
- 1,3-Bis[(4-methyl-3-nitrophenyl)sulfonyl]benzimidazole
Uniqueness
1,3-Bis[(4-methyl-3-nitrophenyl)sulfonyl]imidazolidine is unique due to the presence of both nitro and sulfonyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H18N4O8S2 |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
1,3-bis[(4-methyl-3-nitrophenyl)sulfonyl]imidazolidine |
InChI |
InChI=1S/C17H18N4O8S2/c1-12-3-5-14(9-16(12)20(22)23)30(26,27)18-7-8-19(11-18)31(28,29)15-6-4-13(2)17(10-15)21(24)25/h3-6,9-10H,7-8,11H2,1-2H3 |
InChI Key |
SBOVGPRSUQWBJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(C2)S(=O)(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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